molecular formula C8H7BrClFO B14017494 1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene

1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene

Cat. No.: B14017494
M. Wt: 253.49 g/mol
InChI Key: PGWYKGIUINWKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene is a multifunctional halogenated benzene derivative of high interest in research and development, particularly for the synthesis of complex organic molecules. Its structure, which incorporates bromo, chloro, and fluoro substituents on an aromatic ring along with a methoxymethyl side chain, makes it a valuable and versatile chemical building block . This compound is primarily used in pharmaceutical research and material science as a key intermediate. Researchers utilize it in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromo substituent acts as a reactive handle. The presence of multiple halogens allows for selective functionalization, enabling the construction of more complex structures with precise geometry. The methoxymethyl group can influence the compound's electron distribution and serve as a protected alcohol or a modifiable functional group in subsequent synthetic steps. Handling and Safety: This chemical requires careful handling in a controlled laboratory environment. It may cause skin and eye irritation ( GHS Warning Signal Word ). Appropriate personal protective equipment (PPE) including gloves and safety goggles should always be worn. It is recommended to store it sealed in a dry, room temperature environment. Important Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

1-bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-2-6(10)3-7(9)8(5)11/h2-3H,4H2,1H3

InChI Key

PGWYKGIUINWKOF-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC(=C1)Cl)Br)F

Origin of Product

United States

Preparation Methods

Halogenation of Precursor Benzene Derivatives

Starting from an appropriately substituted benzene, halogen atoms can be introduced via electrophilic aromatic substitution or halogen exchange reactions. For example, bromination and chlorination can be performed sequentially or via selective reagents to achieve the desired substitution pattern.

A typical approach involves:

  • Using selective brominating agents (e.g., N-bromosuccinimide or tetrabutylammonium tribromide) under controlled temperature and solvent conditions.
  • Chlorination can be introduced using reagents like sulfuryl chloride or chlorine gas under controlled conditions.
  • Fluorine substitution is often introduced via nucleophilic aromatic substitution or via fluorination reagents such as Selectfluor or via halogen exchange reactions.

Installation of Methoxymethyl Group

The methoxymethyl group is generally introduced by:

  • O-alkylation of a hydroxymethyl precursor using methylating agents like methyl iodide or dimethyl sulfate.
  • Alternatively, protection of hydroxyl groups as methoxymethyl ethers (MOM ethers) can be achieved by reacting phenolic or hydroxyl groups with chloromethyl methyl ether under basic conditions.

Directed Metallation and Halogenation Using Magnesium Amide Bases

A patented process (US Patent 10,087,126 B2) describes the preparation of halo-substituted benzenes using:

  • Reaction of a halo-substituted benzene derivative with a magnesium amide base in an aprotic organic solvent (e.g., tetrahydrofuran or dimethoxyethane) in the presence of an aprotic polar co-solvent.
  • The metallated intermediate is then reacted with a halogenating agent to introduce the desired halogen substituent selectively.
  • This method allows for regioselective halogenation and the introduction of multiple halogen atoms in a controlled manner.

This approach is particularly useful for preparing multi-halogenated benzenes like this compound, where selective functionalization is critical.

Decarboxylative Bromination of Aromatic Acids

Another method involves:

  • Starting from substituted benzoic acids, decarboxylative bromination can be performed using tetrabutylammonium tribromide (Bu4NBr3) and potassium phosphate (K3PO4) in acetonitrile.
  • The reaction is typically conducted at elevated temperatures (e.g., 100 °C) for several hours.
  • The product is isolated by aqueous workup and purification via column chromatography.

This method is effective for introducing bromine substituents at specific positions on aromatic rings bearing other substituents like methoxy or methoxymethyl groups.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Electrophilic Halogenation N-bromosuccinimide, sulfuryl chloride, Selectfluor Simple, widely used May lack regioselectivity, over-halogenation risk
Magnesium Amide Base Halogenation Magnesium amide base, aprotic solvent, halogenating agent High regioselectivity, controlled halogenation Requires handling of sensitive reagents
Decarboxylative Bromination Bu4NBr3, K3PO4, MeCN, heat Mild conditions, good yields Limited to bromination, requires carboxylic acid precursors
Methoxymethylation Chloromethyl methyl ether, base Efficient protection of hydroxyl groups Use of toxic reagents, requires careful handling General synthetic knowledge

Research Findings and Yields

  • The decarboxylative bromination method yields brominated aromatic compounds in high yields (77–94%) with good purity after chromatographic purification.
  • The magnesium amide base method allows for sequential halogenation steps, enabling the installation of multiple halogens with regioselectivity, suitable for complex polyhalogenated benzenes like the target compound.
  • Methoxymethylation is typically quantitative or near-quantitative under optimized conditions, providing stable protection for further functionalization steps.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in oxidative addition and transmetalation steps, facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the context of its use, such as in the synthesis of pharmaceuticals or materials.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties
This compound Br (1), Cl (5), F (2), CH₂OCH₃ (3) C₈H₇BrClFO 253.5 Not explicitly reported; inferred from analogs
1-Bromo-3-chloro-5-fluorobenzene Br (1), Cl (3), F (5) C₆H₃BrClF 209.45 Density: 1.72 g/cm³; Refractive Index: 1.547
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene Br (1), Cl (5), OCH₂CH₃ (2), F (3) C₈H₇BrClFO 253.5 Ethoxy group increases steric hindrance
5-Bromo-2-chloro-1-fluoro-3-methoxybenzene Br (5), Cl (2), F (1), OCH₃ (3) C₇H₅BrClFO 239.47 Similar molecular weight; methoxy vs. methoxymethyl
1-Bromo-3-chloro-5-methoxybenzene Br (1), Cl (3), OCH₃ (5) C₇H₆BrClO 221.48 Lacks fluorine; methoxy at position 5

Key Observations:

Fluorine’s strong electron-withdrawing effect at position 2 may deactivate the ring toward electrophilic substitution, whereas the methoxymethyl group (electron-donating) at position 3 could create regioselective reactivity .

Positional Isomerism :

  • Relocating substituents (e.g., chlorine from position 5 to 3 in 1-bromo-3-chloro-5-fluorobenzene) alters electronic distribution and steric interactions, impacting crystallization behavior and solubility .

Research Findings:

  • Pharmaceutical Relevance: Compounds like 1-bromo-3-chloro-5-methoxybenzene are documented as impurities in phloroglucinol synthesis, suggesting analogous roles for the target compound in drug development .
  • Safety Profiles : Derivatives such as 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene exhibit hazards (H302, H315), implying that the target compound may require similar handling precautions for skin/eye irritation .

Physicochemical Data Gaps

While exact melting/boiling points for this compound are unavailable, analogs suggest:

  • Boiling Point : Estimated >200°C due to increased molecular weight vs. 1-bromo-3-chloro-5-fluorobenzene (bp: 38°C at reduced pressure) .
  • Solubility : Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and ether functionalities .

Biological Activity

1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene is an organic compound classified as a halogenated aromatic compound. Its structure features bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethyl group. This unique combination of substituents imparts significant biological activity and potential applications in medicinal chemistry, agrochemicals, and material science.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms and the methoxymethyl group can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. This interaction is facilitated by:

  • Halogen Bonding : The presence of halogen atoms enhances the compound's ability to engage in halogen bonding, which can stabilize interactions with biological macromolecules.
  • Lipophilicity : The methoxymethyl group increases the compound's lipophilicity, potentially enhancing membrane permeability and bioavailability.

Applications in Medicinal Chemistry

Research indicates that compounds with similar structures have been utilized in the development of pharmaceuticals targeting various diseases. For instance:

  • Anticancer Activity : Some halogenated compounds have shown promise as inhibitors of cancer cell proliferation by targeting specific signaling pathways .
  • Antimicrobial Properties : The unique structure may confer antimicrobial activity, making it a candidate for further exploration in treating infections .

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, derivatives of halogenated compounds were tested for their ability to inhibit acetylcholinesterase (AChE). Results indicated that compounds similar to this compound exhibited significant inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of halogenated aromatic compounds. The study demonstrated that certain derivatives effectively inhibited fungal growth by disrupting cell membrane integrity, highlighting the therapeutic potential of compounds like this compound in antifungal drug development .

Summary of Biological Activities

Activity TypeFindings
Enzyme InhibitionSignificant inhibition of AChE; potential for neurodegenerative treatments
AntimicrobialEffective against various bacterial strains; potential for infection treatment
AntifungalInhibitory effects on fungal growth; promising for antifungal therapies

The compound's chemical properties contribute to its biological activity:

  • Solubility : The presence of the methoxymethyl group enhances solubility in organic solvents, facilitating its use in various biochemical assays.
  • Reactivity : The halogens present allow for diverse chemical reactions, enabling modifications that can enhance biological efficacy or reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.